molecular formula C21H22N2O3S B11616844 Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B11616844
M. Wt: 382.5 g/mol
InChI Key: LBZPCAKFVHERJL-UHFFFAOYSA-N
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Description

Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with cyanoacetic acid, followed by cyclization and subsequent esterification. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methylphenyl)sulfanyl]acetate
  • Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate
  • Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate

Uniqueness

Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C21H22N2O3S/c1-3-26-18(25)12-27-21-15(11-22)19(14-8-5-4-7-13(14)2)20-16(23-21)9-6-10-17(20)24/h4-5,7-8,19,23H,3,6,9-10,12H2,1-2H3

InChI Key

LBZPCAKFVHERJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C)C#N

Origin of Product

United States

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